

# Optimal dosage of NBI-35965 for anxiolytic effects

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## Compound of Interest

Compound Name: NBI-35965

Cat. No.: B1676989

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## Technical Support Center: NBI-35965

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of **NBI-35965**, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist with demonstrated anxiolytic properties.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **NBI-35965**?

A1: **NBI-35965** is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).<sup>[1][2][3]</sup> It exhibits a high affinity for the CRF1 receptor, with a  $K_i$  value of approximately 4 nM, and shows no significant binding to the CRF2 receptor.<sup>[1][2][3]</sup> By blocking the CRF1 receptor, **NBI-35965** inhibits the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) accumulation and a subsequent decrease in the production and release of adrenocorticotrophic hormone (ACTH).<sup>[1][2][3]</sup> The anxiolytic effects of **NBI-35965** are attributed to its ability to attenuate the physiological responses to stress mediated by the CRF/CRF1 system in the brain.<sup>[4]</sup>

Q2: What is the recommended solvent and storage condition for **NBI-35965**?

A2: **NBI-35965** hydrochloride is soluble in both water and DMSO up to 100 mM.[2] For long-term storage, it is recommended to keep the compound as a solid, desiccated at room temperature.[2]

Q3: What are the key pharmacokinetic parameters of **NBI-35965** in preclinical models?

A3: In rats, **NBI-35965** has demonstrated good oral bioavailability and brain penetrance. Following oral administration, it has an estimated bioavailability of 34%.[5] The compound reaches its mean maximal plasma concentration at approximately 1 hour post-administration.[5] It has a reported plasma clearance rate of 17 ml/min/kg and a half-life of 12 hours.[5] Importantly for a centrally acting agent, **NBI-35965** effectively crosses the blood-brain barrier, achieving a maximal brain concentration of 700 ng/g.[5]

Q4: Has **NBI-35965** been evaluated in clinical trials for anxiety?

A4: While early reports from 2005 mentioned preliminary data from preclinical and clinical studies, there is a lack of publicly available detailed results from clinical trials specifically investigating **NBI-35965** for the treatment of anxiety disorders.[5] However, other CRF1 receptor antagonists developed by Neurocrine Biosciences, such as NBI-30775 (R121919), have been evaluated in clinical trials for depression and anxiety, showing some promising initial results, though some trials were halted due to issues like hepatic toxicity.[4][6] Another CRF1 antagonist from Neurocrine, crinecerfont, is currently in clinical development for congenital adrenal hyperplasia, demonstrating the company's continued interest in this target.[7]

## Troubleshooting Guides

Issue 1: Inconsistent or lack of anxiolytic effect in behavioral assays.

- Possible Cause 1: Suboptimal Dosage.
  - Solution: The anxiolytic effects of **NBI-35965** are dose-dependent. Ensure that the administered dose is within the effective range reported in the literature (e.g., 1-30 mg/kg for oral administration in rats). It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal model.
- Possible Cause 2: Inappropriate Route of Administration or Timing.

- Solution: **NBI-35965** has a T<sub>max</sub> of approximately 1 hour when administered orally in rats. [5] Ensure that the behavioral testing is conducted during the window of peak plasma and brain concentrations. For acute studies, administration 60 minutes prior to testing is a reasonable starting point. The route of administration (oral, subcutaneous, or intravenous) will also influence the pharmacokinetic profile.
- Possible Cause 3: Compound Stability and Formulation Issues.
  - Solution: Although **NBI-35965** hydrochloride is water-soluble, ensure it is fully dissolved in the vehicle. If using a suspension, ensure it is homogenous before and during administration. Prepare fresh solutions for each experiment to avoid degradation. For hydrophobic compounds in general, issues with solubility can lead to poor bioavailability. [8][9]

Issue 2: Difficulty with in vivo administration of the compound.

- Possible Cause 1: Poor solubility in the desired vehicle.
  - Solution: While the hydrochloride salt has good water solubility, if you are working with a different salt form or require a specific vehicle, solubility may be a concern. For hydrophobic compounds, formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol) or creating a micro-emulsion can be employed.[8] However, be mindful of the potential toxicity and behavioral effects of the vehicle itself.
- Possible Cause 2: Precipitation of the compound upon injection.
  - Solution: This can be a problem when a compound is dissolved in a non-aqueous vehicle (like DMSO) and then administered into an aqueous physiological environment. To mitigate this, you can try to formulate the compound in a mixed vehicle system (e.g., DMSO:corn oil) or use a delivery system like polymeric micelles.[8] It is also crucial to administer the solution slowly to allow for gradual dilution in the bloodstream.

## Data Presentation

Table 1: In Vitro and In Vivo Pharmacological Profile of **NBI-35965**

Parameter	Value	Species/System	Reference
Binding Affinity (K <sub>i</sub> )	4 nM	Human CRF1 Receptor	[1][2][3]
Functional Antagonism (pIC <sub>50</sub> )	7.1 (cAMP accumulation)	In vitro	[1][2][3]
6.9 (ACTH production)	In vitro	[1][2][3]	
Oral Bioavailability	34%	Rat	[5]
T <sub>max</sub> (oral)	1 hour	Rat	[5]
C <sub>max</sub> (oral, 10 mg/kg)	560 ng/mL	Rat	[5]
Half-life	12 hours	Rat	[5]
Brain Penetration (C <sub>max</sub> )	700 ng/g	Rat	[5]

Table 2: Preclinical Anxiolytic and Stress-Related Effects of **NBI-35965**

Experimental Model	Species	Dose and Route	Effect	Reference
Stress-Induced ACTH Release	Mouse	20 mg/kg (p.o.)	Reduction in stress-induced ACTH production	[3]
Stress-Induced Visceral Hyperalgesia	Rat	20 mg/kg (s.c.)	Abolished stress-induced visceral hyperalgesia	
Stress-Induced Colonic Motor Function	Rat	10 mg/kg (p.o. or s.c.)	Blocked CRF-induced shortening of colonic transit time	
Water Avoidance Stress	Rat	20 mg/kg (s.c.)	Significantly reduced defecation in response to stress	
Colorectal Distension-Induced Locus Coeruleus Activation	Rat	10 mg/kg (i.v.)	Prevented activation of locus coeruleus neurons	

## Experimental Protocols

### Protocol 1: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

This protocol is a general guideline for assessing the anxiolytic effects of **NBI-35965** in rodents and should be adapted to specific laboratory conditions.

- Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10][11]

- Animals: Male rats or mice, handled for several days prior to testing to reduce stress.[10]
- Drug Administration: Administer **NBI-35965** (e.g., 1-30 mg/kg, p.o.) or vehicle 60 minutes before the test.
- Procedure:
  - Habituate the animal to the testing room for at least 30-60 minutes before the trial.[12]
  - Place the animal in the center of the maze, facing a closed arm.[10]
  - Allow the animal to freely explore the maze for a 5-minute period.[13]
  - Record the session using a video camera positioned above the maze.[12]
- Data Analysis: Score the following parameters:
  - Time spent in the open arms.
  - Number of entries into the open arms.
  - Time spent in the closed arms.
  - Number of entries into the closed arms.
  - An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

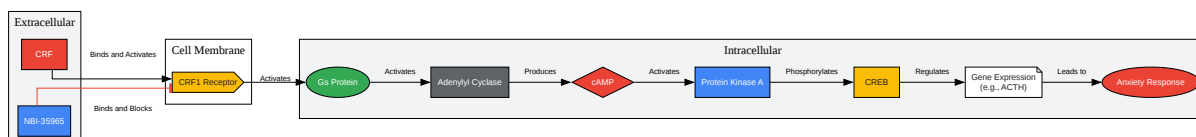
#### Protocol 2: Light-Dark Box Test for Anxiolytic Activity

This is another standard behavioral assay for assessing anxiety-like behavior in rodents.

- Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[14]
- Animals: Male rats or mice.
- Drug Administration: Administer **NBI-35965** or vehicle as described in Protocol 1.

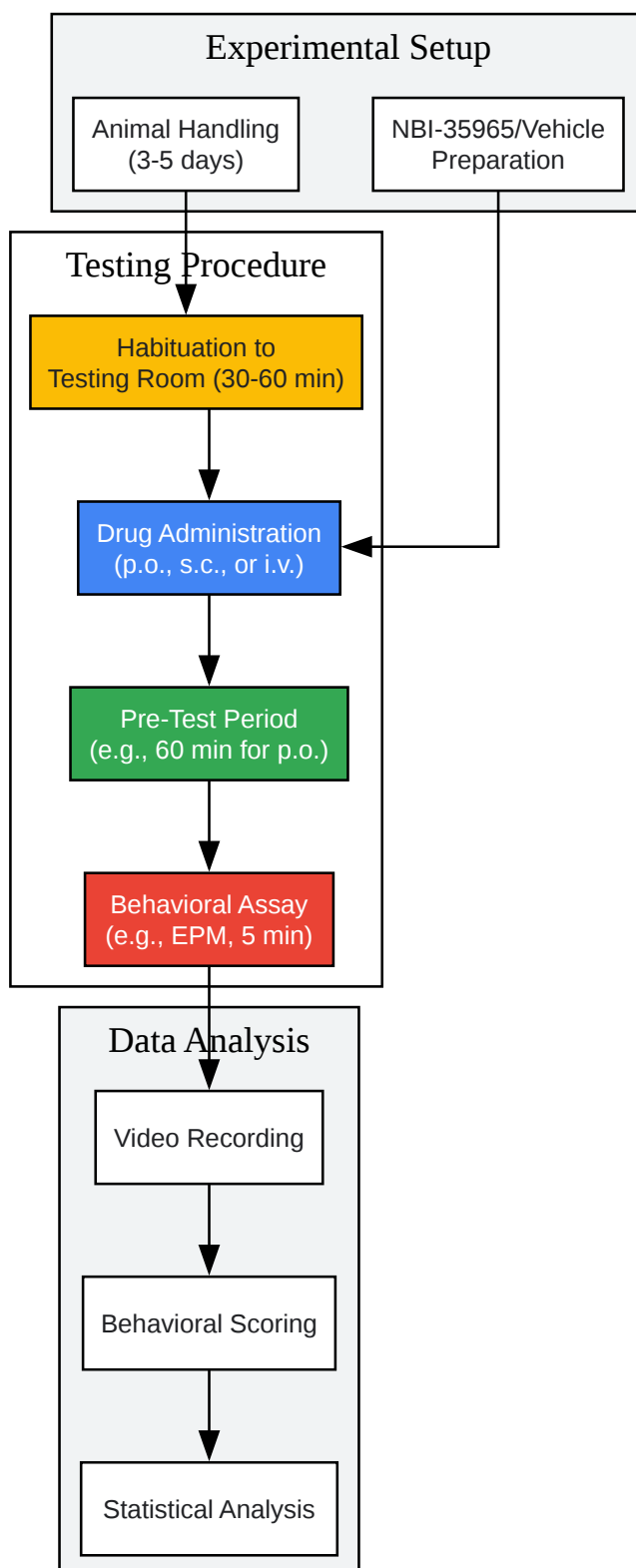
- Procedure:
  - Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
  - Allow the animal to explore the apparatus for a 5-10 minute period.
  - Record the session with a video camera.
- Data Analysis: Score the following parameters:
  - Time spent in the light compartment.
  - Latency to first enter the dark compartment.
  - Number of transitions between the two compartments.
  - An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

## Mandatory Visualizations



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Caption: Simplified signaling pathway of the CRF1 receptor and the inhibitory action of **NBI-35965**.



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